N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide features a pyrido[2,3-d]pyrimidine core substituted with methoxy (5-position) and methyl (1- and 6-positions) groups.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-13-11-24-20-18(19(13)32-5)21(28)26(22(29)25(20)2)12-17(27)23-9-8-14-6-7-15(30-3)16(10-14)31-4/h6-7,10-11H,8-9,12H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZKXMXYTCMVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 384.43 g/mol. The key structural components include:
- Dimethoxyphenyl group : Known for enhancing lipophilicity and biological interactions.
- Pyrido[2,3-d]pyrimidine core : Associated with various pharmacological activities including anticancer and antimicrobial effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MDA-MB-231 Cell Line : The compound showed promising results in inhibiting the growth of breast cancer cells with an IC50 value indicating effective cytotoxicity. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the dimethoxy group can enhance antibacterial potency.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Inhibition of DNA Synthesis : The pyrimidine-like structure may interfere with nucleic acid synthesis in rapidly dividing cells.
- Modulation of Enzyme Activity : Potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
- Study on MDA-MB-231 Cells : A comprehensive evaluation demonstrated that the compound led to a dose-dependent reduction in cell viability. The study reported an IC50 value of approximately 27.6 µM for the most active derivative .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited broad-spectrum activity against various pathogens. Compounds with electron-withdrawing groups showed enhanced efficacy compared to their analogs lacking such modifications .
Data Tables
Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrido[2,3-d]pyrimidine core is compared to analogous heterocyclic systems:
Substituent Effects on Bioactivity
- Methoxy Groups : Present in the target compound and , methoxy substituents enhance solubility but may reduce membrane permeability.
- Ethyl vs.
- Sulfanyl Linkage () : The thioether in may improve resistance to oxidative metabolism compared to oxygen-based linkers .
- Fluorinated Groups () : Fluorine and trifluoromethoxy substituents enhance bioavailability and target selectivity in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
